![molecular formula C10H20N2O B1463260 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone CAS No. 893750-65-7](/img/structure/B1463260.png)
1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone
Descripción general
Descripción
“1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone” is a chemical compound with the molecular formula C12H24N2O2 . It is also known as “tert-Butyl 4-[(methylamino)methyl]-1-piperidinecarboxylate” and has a molecular weight of 228.33 .
Molecular Structure Analysis
The molecular structure of “1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone” can be represented by the SMILES string and InChI key provided in the description .Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.33 . It is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The physical form of the compound is liquid .Aplicaciones Científicas De Investigación
Applications in Organic Synthesis
One prominent application of derivatives similar to 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone is in the synthesis of N-heterocycles. Chiral sulfinamides, particularly tert-butanesulfinamide, have been utilized in the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are crucial for the structural motif of many natural products and therapeutically relevant compounds (Philip et al., 2020).
Environmental Science and Pollution Control
In environmental science, studies have shown the effectiveness of cold plasma reactors in decomposing methyl tert-butyl ether (MTBE), a compound structurally related to 1-Tert-Butyl-4-[(Methylamino)Methyl]-2-Pyrrolidinone. This process, which involves adding hydrogen, demonstrates an alternative method for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).
Material Science and Fuel Additives
Research on polymer membranes for the purification of fuel oxygenated additives, such as MTBE, highlights the relevance of these compounds in improving fuel performance and reducing emissions. Pervaporation, a membrane process, is particularly noted for its high selectivity in separating organic mixtures, offering a promising technique for purifying fuel additives and addressing environmental concerns (Pulyalina et al., 2020).
Biodegradation and Environmental Fate
The biodegradation and fate of related ethers in soil and groundwater have been extensively reviewed, indicating the potential for microbial degradation under various conditions. This knowledge is crucial for environmental remediation efforts and understanding the impact of these compounds on ecosystems (Thornton et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-tert-butyl-4-(methylaminomethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)12-7-8(6-11-4)5-9(12)13/h8,11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCANGFDOHUVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl-4-[(methylamino)methyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylate](/img/structure/B1463177.png)
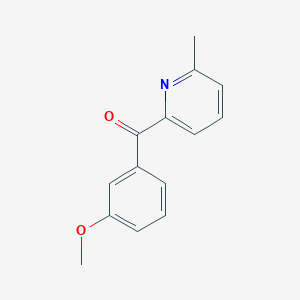
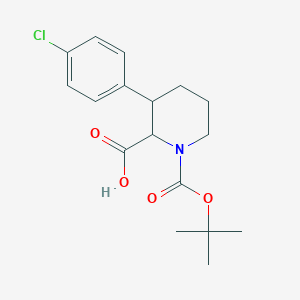

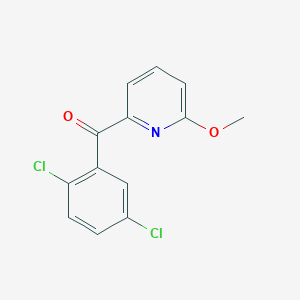
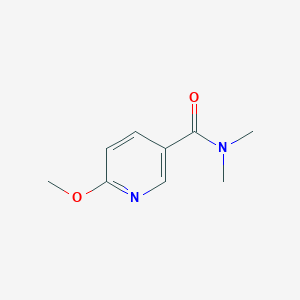
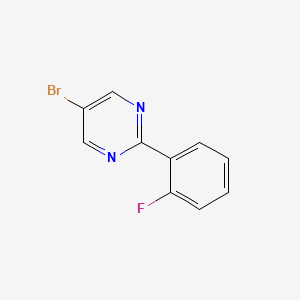
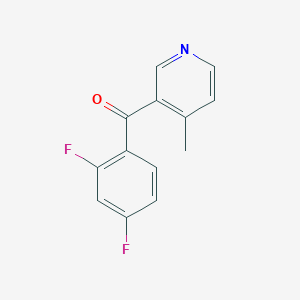
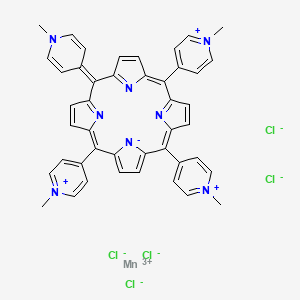
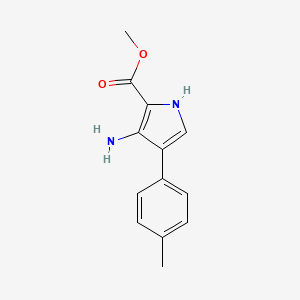
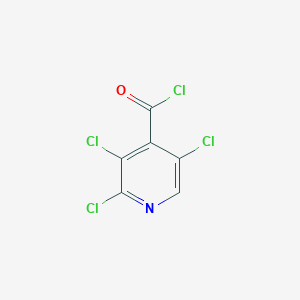
![4-[(2,5-Dichlorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463196.png)
![Tert-butyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1463198.png)
![4-[(Diethylcarbamoyl)oxy]quinoline-2-carboxylic acid](/img/structure/B1463199.png)